molecular formula C7H12 B093963 1,5-Dimethylcyclopentene CAS No. 16491-15-9

1,5-Dimethylcyclopentene

Cat. No.: B093963
CAS No.: 16491-15-9
M. Wt: 96.17 g/mol
InChI Key: RIICRLQIUAAOOE-UHFFFAOYSA-N
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Description

1,5-Dimethylcyclopentene is an organic compound with the molecular formula C₇H₁₂. It is a derivative of cyclopentene, where two methyl groups are attached to the first and fifth carbon atoms of the cyclopentene ring. This compound is known for its unique structural properties and is used in various chemical reactions and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

1,5-Dimethylcyclopentene can be synthesized through several methods. One common method involves the alkylation of cyclopentene with methyl halides in the presence of a strong base such as sodium hydride. The reaction typically occurs under anhydrous conditions to prevent the hydrolysis of the base .

Industrial Production Methods

In an industrial setting, this compound can be produced through catalytic hydrogenation of dimethylcyclopentadiene. This process involves the use of a metal catalyst, such as palladium or platinum, under high pressure and temperature conditions. The hydrogenation reaction converts the diene into the desired cyclopentene derivative .

Chemical Reactions Analysis

Types of Reactions

1,5-Dimethylcyclopentene undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromic acid (H₂CrO₄)

    Reduction: Hydrogen gas (H₂), palladium or platinum catalyst

    Substitution: Chlorine (Cl₂), bromine (Br₂)

Major Products Formed

    Oxidation: Diketones, carboxylic acids

    Reduction: Cyclopentane derivatives

    Substitution: Halogenated cyclopentene derivatives

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

  • 1,2-Dimethylcyclopentene
  • 2,3-Dimethylcyclopentene
  • Cyclopentene

Uniqueness

1,5-Dimethylcyclopentene is unique due to the position of its methyl groups, which significantly influence its chemical reactivity and physical properties. Compared to 1,2-Dimethylcyclopentene and 2,3-Dimethylcyclopentene, the 1,5-isomer exhibits different steric and electronic effects, leading to variations in reaction outcomes and applications .

Properties

IUPAC Name

1,5-dimethylcyclopentene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12/c1-6-4-3-5-7(6)2/h4,7H,3,5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIICRLQIUAAOOE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC=C1C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00871257
Record name 1,5-Dimethylcyclopent-1-ene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00871257
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

96.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16491-15-9
Record name 1,5-Dimethylcyclopentene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=16491-15-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,5-Dimethylcyclopentene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016491159
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,5-Dimethylcyclopent-1-ene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00871257
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,5-dimethylcyclopentene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.036.848
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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